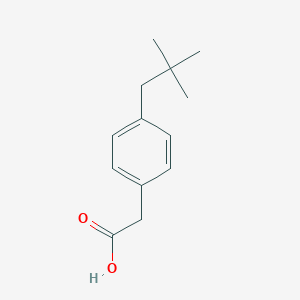

(4-Neopentylphenyl)acetic acid

Description

(4-Neopentylphenyl)acetic acid is a substituted acetic acid derivative featuring a neopentyl (2,2-dimethylpropyl) group attached to the para position of the phenyl ring. The neopentyl group introduces significant steric bulk, which influences the compound's physical properties (e.g., solubility, melting point) and chemical reactivity. This structural feature distinguishes it from other phenylacetic acid derivatives, as steric hindrance may reduce reaction rates in nucleophilic substitutions or esterifications compared to less hindered analogs.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28g/mol |

IUPAC Name |

2-[4-(2,2-dimethylpropyl)phenyl]acetic acid |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)9-11-6-4-10(5-7-11)8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) |

InChI Key |

ALDFGGOEJPJWRE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC1=CC=C(C=C1)CC(=O)O |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (4-Neopentylphenyl)acetic acid with structurally related phenylacetic acid derivatives, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Analysis of Phenylacetic Acid Derivatives

Key Insights:

Substituent Effects on Acidity :

- Electron-withdrawing groups (e.g., nitro) lower pKa by stabilizing the carboxylate anion, enhancing acidity. Conversely, electron-donating groups (e.g., hydroxyl) slightly increase pKa. The neopentyl group’s weak inductive electron donation may result in a pKa closer to acetic acid (~4.76), but steric hindrance could limit solvation effects .

Solubility and Reactivity :

- Bulky substituents like neopentyl reduce solubility in polar solvents, limiting applications in aqueous systems. In contrast, hydroxyl or nitro groups improve solubility via hydrogen bonding or polarity. Steric hindrance in the neopentyl derivative may slow reactions requiring access to the carboxylic acid group (e.g., esterification) .

Applications :

- Neopentyl derivatives : Useful in sterically controlled reactions (e.g., asymmetric synthesis) or as ligands where steric bulk prevents undesired coordination geometries.

- Nitro/hydroxyl derivatives : Preferred in metal adsorption (e.g., uranium recovery) due to strong chelation via carboxyl and nitro/hydroxyl groups .

Research Findings and Mechanistic Insights

- The neopentyl group’s hydrophobicity might reduce adsorption efficiency in aqueous systems compared to polar derivatives like 4-hydroxyphenylacetic acid.

- Thermodynamic Stability : Neopentyl’s bulky structure could enhance thermal stability, making it suitable for high-temperature reactions or materials science applications .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing (4-Neopentylphenyl)acetic acid?

- Methodological Answer : Employ a combination of 1H/13C NMR (in deuterated solvents like DMSO-d6) to resolve the neopentyl group's unique proton environments and carbon signals, comparing shifts to structurally similar phenylacetic acid derivatives (e.g., 4-hydroxyphenylacetic acid ). High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. HPLC with UV detection (λ ~254 nm) or reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) can assess purity, referencing retention times of analogous compounds .

Q. How can (4-Neopentylphenyl)acetic acid be synthesized in a laboratory setting?

- Methodological Answer : A plausible route involves Friedel-Crafts alkylation of phenylacetic acid derivatives with neopentyl halides, using Lewis acids like AlCl3. Alternatively, carbonylation of 4-neopentylbenzyl halides via rhodium/iodide catalysts (analogous to the Monsanto acetic acid process ) could yield the target compound. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) or column chromatography .

Q. What protocols ensure accurate determination of purity and concentration in synthesized batches?

- Methodological Answer : Use potentiometric titration with standardized NaOH (0.1 M) to quantify free carboxylic acid groups, as applied in acetic acid analysis . Cross-validate with HPLC-UV (calibration curve using a reference standard) or gravimetric analysis after derivatization (e.g., methyl ester formation). For trace impurities, GC-MS with derivatization (BSTFA) enhances sensitivity .

Advanced Research Questions

Q. How does the steric hindrance of the neopentyl group influence the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal stability : Heat samples (40–80°C) over 1–4 weeks and monitor degradation via HPLC .

- pH stability : Incubate in buffers (pH 2–10) and quantify intact compound using UV spectroscopy (λmax ~270 nm) .

Compare degradation kinetics to less hindered analogs (e.g., 4-methylphenylacetic acid) to isolate steric effects .

Q. How can contradictory data on metabolic pathways (e.g., in vitro vs. in vivo models) be resolved?

- Methodological Answer :

- Isotopic labeling : Synthesize 13C-labeled (4-Neopentylphenyl)acetic acid to track metabolites via LC-MS/MS in hepatocyte incubations vs. animal models .

- Enzyme inhibition assays : Use specific inhibitors (e.g., CYP450 inhibitors) in microsomal preparations to identify primary metabolic enzymes. Cross-reference with transcriptomic data from exposed cell lines to pinpoint pathway discrepancies .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., cyclooxygenase-2). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). Compare results to phenylacetic acid derivatives with known activities (e.g., 4-hydroxyphenylacetic acid ) to assess substituent effects .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

- Methodological Answer : Systematically test solubility in polar aprotic (DMSO, DMF), polar protic (water, ethanol), and nonpolar (hexane, toluene) solvents at 25°C. Use dynamic light scattering (DLS) to detect aggregation. Compare with computational logP predictions (e.g., ChemAxon) and literature data for structural analogs (e.g., 4-octylphenylacetic acid ). Discrepancies may arise from impurities or polymorphic forms .

Safety and Handling

Q. What safety protocols are critical for handling (4-Neopentylphenyl)acetic acid in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards) .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.